molecular formula C10H19NO2 B2603252 trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol CAS No. 2413365-32-7

trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol

Cat. No. B2603252
CAS RN: 2413365-32-7
M. Wt: 185.267
InChI Key: OQOAMTOAAYDIMD-UWVGGRQHSA-N
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Description

The compound “trans-2-[(oxan-4-yl)amino]cyclobutan-1-ol” has a CAS Number of 2413365-26-9 . The IUPAC name is (1S,2S)-2-((tetrahydro-2H-pyran-4-yl)amino)cyclobutan-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.24 . It is a solid substance .

Scientific Research Applications

Stereoselective Synthesis and Structural Study

Trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol and its derivatives have been extensively studied in the field of stereoselective synthesis. For instance, Izquierdo et al. (2005) developed enantiodivergent synthetic sequences for derivatives of 2-aminocyclobutane-1-carboxylic acid. Their work highlights the structural properties, such as the formation of strong intramolecular hydrogen bonds and the contribution of cis-trans conformational equilibrium (Izquierdo et al., 2005).

Transport Mechanism in Prostate Cancer

Okudaira et al. (2011) explored the transport mechanism of a related compound, Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, in prostate cancer cells. Their research aimed to clarify the transport mechanism and intracellular fate of this compound, which is significant for the development of effective cancer imaging techniques (Okudaira et al., 2011).

Neurochemical Research

The compound has also been a subject of neurochemical research. Allan et al. (1980) synthesized cis-and-trans-3-aminocyclobutane-1-carboxylic acid as conformationally restricted analogs of GABA, exploring their activity in various neurochemical assays (Allan et al., 1980).

Folding and Conformational Preferences

Fernandes et al. (2010) studied the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, providing insights into the folding and conformational preferences of these oligomers in both solution and solid state (Fernandes et al., 2010).

Influence on Langmuir Monolayers

Sorrenti et al. (2016) investigated chiral cyclobutane β-amino acid-based amphiphiles, exploring the influence of cis/trans stereochemistry on the structure and morphology of their Langmuir monolayers, which are important for the design of functional materials (Sorrenti et al., 2016).

Glutamic Acid Uptake Inhibition

Fletcher et al. (1991) studied the effect of cyclobutane derivatives of L-glutamic acid on high-affinity uptake of L-glutamic acid in rat cerebral cortex synaptosomes, providing valuable information on the inhibition mechanism of these analogs (Fletcher et al., 1991).

properties

IUPAC Name

(1S,2S)-1-methyl-2-(oxan-4-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(12)5-2-9(10)11-8-3-6-13-7-4-8/h8-9,11-12H,2-7H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOAMTOAAYDIMD-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1NC2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]1NC2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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